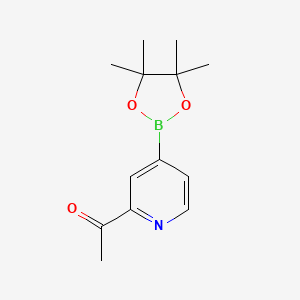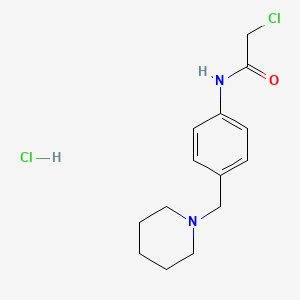![molecular formula C10H8O3S B1519806 2-(Benzo[b]thiophen-2-yl)-2-oxoacetaldehydhydrat CAS No. 1172075-67-0](/img/structure/B1519806.png)
2-(Benzo[b]thiophen-2-yl)-2-oxoacetaldehydhydrat
Übersicht
Beschreibung
Benzo[b]thiophene derivatives are a class of organic compounds that contain a benzo[b]thiophene moiety . They are known for their wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, antioxidant, antitubercular, antidiabetic, and anticonvulsant properties .
Synthesis Analysis
The synthesis of benzo[b]thiophene derivatives often involves C-S bond functionalization . For example, a radical-mediated mechanism has been proposed for the tandem oxidation-organocatalyzed C-S bond functionalization protocol .Molecular Structure Analysis
The molecular structure of benzo[b]thiophene derivatives can be complex and varies depending on the specific compound. For instance, the structure of one compound was found to have a four-coordinated dimethylboryl center .Chemical Reactions Analysis
Benzo[b]thiophene derivatives can undergo various chemical reactions. For example, they have been used in Suzuki-Miyaura cross-coupling reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of benzo[b]thiophene derivatives can vary widely. For example, some derivatives have been found to exhibit photoluminescence emissions .Wissenschaftliche Forschungsanwendungen
Antibakterielle Eigenschaften
Benzothiophenderivate, zu denen auch 2-(Benzo[b]thiophen-2-yl)-2-oxoacetaldehydhydrat gehört, weisen antimikrobielle Eigenschaften auf. Sie wurden gegen Mikroorganismen wie C. albicans ATCC 10231, B. subtilis ATCC 6633, E. coli ATCC 25922 und S. aureus ATCC 25923 getestet. Einige dieser Verbindungen zeigten eine hohe antibakterielle Aktivität gegen S. aureus .
Antifungalmittel
Bestimmte Benzothiophenderivate zeigten das Potenzial, als Antimykotika gegen aktuelle Pilzkrankheiten eingesetzt zu werden .
Antioxidative Kapazitäten
Einige Benzothiophenderivate zeigten recht hohe antioxidative Kapazitäten. Ihre TEAC-Werte übertrafen die antioxidative Kapazität eines allgemein anerkannten Referenzstandards von Trolox .
Organische Halbleiter
Benzothiophenderivate wurden synthetisiert und als lösungsmittelverarbeitbare organische Halbleiter geringer Molekülgröße für organische Feldeffekttransistoren (OFETs) verwendet . Die physikalisch-chemischen Eigenschaften dieser Substanzen wurden mittels Thermogravimetrie (TGA), Differential Scanning Calorimetry (DSC) und UV-Vis-Spektroskopie analysiert .
Pharmazeutische Anwendungen
Heteroaromatische Verbindungen, einschließlich Benzothiophene und Thiophene, werden seit Jahren als Antiparasitika, Antibakterien, Antikrebsmittel, Antimykotika, Entzündungshemmer und Antioxidantien eingesetzt . Sie sind bekannt als starke Inhibitoren der Lipidperoxidation, Kaliumkanalöffner, Topoisomerase-Inhibitoren und L1210-Zellselektor .
Biologisches Screening
Das biologische Screening ergab, dass einige Verbindungen ein vielversprechendes antimikrobielles Potenzial aufweisen . Eine Struktur-Wirkungs-Beziehungsstudie (SAR) wurde untersucht, um die Weiterentwicklung dieser neuen Klasse von Verbindungen zu erleichtern .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(1-benzothiophen-2-yl)-2-oxoacetaldehyde;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O2S.H2O/c11-6-8(12)10-5-7-3-1-2-4-9(7)13-10;/h1-6H;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWCCIQURMMHQAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C(=O)C=O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70656871 | |
| Record name | (1-Benzothiophen-2-yl)(oxo)acetaldehyde--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70656871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1172075-67-0 | |
| Record name | (1-Benzothiophen-2-yl)(oxo)acetaldehyde--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70656871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Bromo-4-chlorothieno[2,3-d]pyrimidine](/img/structure/B1519723.png)
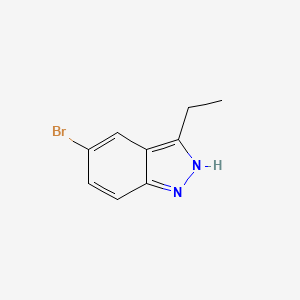

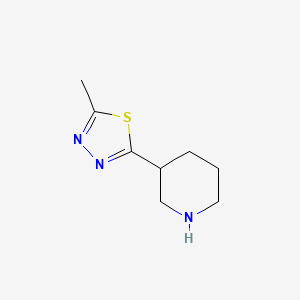
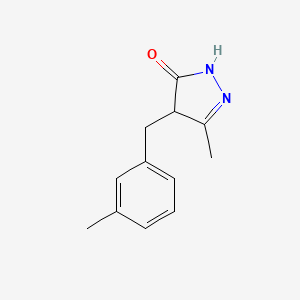
![4-Chloro-6-[(4-methoxyphenyl)methoxy]-2-phenylpyrimidine](/img/structure/B1519733.png)

![[(4-Chlorophenyl)(4-pyridinyl)methyl]amine dihydrochloride](/img/structure/B1519735.png)
![4-{4-[2-(Pyrrolidin-1-yl)ethyl]piperazine-1-sulfonyl}benzoic acid](/img/structure/B1519737.png)
